

# Levorphanol Tartrate: A Comprehensive Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Levorphanol tartrate** is a potent synthetic opioid analgesic with a complex pharmacological profile, belonging to the morphinan class of compounds. Its clinical efficacy in managing moderate to severe pain is attributed to its multi-modal mechanism of action, which distinguishes it from other opioids. This technical guide provides an in-depth exploration of the core chemical properties and structural features of **levorphanol tartrate**, intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmacological studies.

# **Chemical and Physical Properties**

The fundamental chemical and physical characteristics of **levorphanol tartrate** are summarized in the table below, providing a consolidated reference for its key quantitative data.



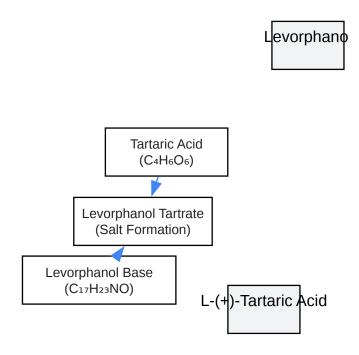
Property	Value	Reference(s)
Molecular Formula	$C_{17}H_{23}NO \cdot C_4H_6O_6 \cdot 2H_2O$ (dihydrate) $C_{17}H_{23}NO \cdot$ $C_4H_6O_6$ (anhydrous)	[1][2][3]
Molecular Weight	443.5 g/mol (dihydrate) 407.47 g/mol (anhydrous)	[2][4]
IUPAC Name	(1R,9R,10R)-17-methyl-17- azatetracyclo[7.5.3.0 <sup>1</sup> ,1 <sup>0</sup> .0 <sup>2</sup> , <sup>7</sup> ]he ptadeca-2(7),3,5-trien-4-ol; (2R,3R)-2,3- dihydroxybutanedioic acid; dihydrate	
CAS Number	5985-38-6 (dihydrate) 125-72- 4 (anhydrous)	[4]
Appearance	White crystalline powder	[2][3]
Melting Point	Approximately 113-116 °C (dihydrate)	This value can vary based on experimental conditions. The anhydrous form melts at a higher temperature.
Solubility	Soluble in water and ether; insoluble in chloroform.[2][3]	The United States Pharmacopeia (USP) provides qualitative descriptors for solubility.
рКа	Opioids, as weak bases, generally have a pKa around 8.0.[5] This means that at physiological pH, a significant portion exists in a lipid-soluble form.	The specific experimentally determined pKa for levorphanol tartrate is not readily available in the provided search results, but the general range for opioids provides a useful reference.
Specific Rotation	Between -14.7° and -16.3° (anhydrous basis, in water)	[4]



	Maximum absorbance at	This property is utilized in
UV Absorption	approximately 279 nm in 0.1 N	spectrophotometric assays for
	hydrochloric acid.[1]	quantification.

### **Chemical Structure**

Levorphanol is a levorotatory isomer of the morphinan series of compounds. Its structure is characterized by a tetracyclic phenanthrene-like ring system with a nitrogen-containing bridge. The tartrate salt form is commonly used in pharmaceutical preparations.



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Caption: Chemical structures of Levorphanol and L-(+)-Tartaric Acid, which form the tartrate salt.

# Experimental Protocols Melting Point Determination (Adapted from USP <741>)

Objective: To determine the melting range of **levorphanol tartrate**.

Apparatus:



- Melting point apparatus (e.g., capillary tube apparatus)
- Capillary tubes (closed at one end, approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)
- Thermometer with an accuracy of ±0.5 °C
- Dry, powdered sample of levorphanol tartrate

#### Procedure:

- Sample Preparation: Finely powder the dry **levorphanol tartrate** sample.
- Capillary Loading: Introduce the powdered sample into a capillary tube, packing it down to a height of 2-4 mm.
- Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
- Heating: Heat the block at a rate of approximately 10 °C per minute until the temperature is about 30 °C below the expected melting point.
- Rate Adjustment: Reduce the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[6][7][8]

# Solubility Determination (Adapted from USP <1171> and <1236>)

Objective: To determine the solubility of **levorphanol tartrate** in a given solvent (e.g., water).

#### Apparatus:

- Constant temperature bath or shaker
- Vials or flasks with airtight seals



- Analytical balance
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm or less)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

#### Procedure:

- Sample Preparation: Add an excess amount of **levorphanol tartrate** to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
- Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any solid particles.
- Quantification: Analyze the clear filtrate to determine the concentration of dissolved
   levorphanol tartrate using a validated analytical method (e.g., UV-Vis spectrophotometry at 279 nm).[1]
- Calculation: Express the solubility as the mass of solute per volume of solvent (e.g., mg/mL).

# pKa Determination (Adapted from NMR Spectroscopy Method for Opioids)

Objective: To determine the acid dissociation constant (pKa) of the tertiary amine in levorphanol.[11]

#### Apparatus:

- Nuclear Magnetic Resonance (NMR) spectrometer
- pH meter
- NMR tubes
- A series of buffer solutions with a range of known pH values



#### Levorphanol tartrate sample

#### Procedure:

- Sample Preparation: Prepare a series of solutions of **levorphanol tartrate** in the different buffer solutions, ensuring the concentration is suitable for NMR analysis.
- NMR Analysis: Acquire the <sup>1</sup>H NMR spectrum for each sample at a constant temperature.
- Chemical Shift Monitoring: Identify a proton signal that is sensitive to the protonation state of the tertiary amine. The chemical shift of this proton will change as a function of pH.
- Data Analysis: Plot the observed chemical shift (δ\_obs) against the pH of the buffer.
- pKa Calculation: Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: pH = pKa + log[(δ\_obs δ\_deprotonated) / (δ\_protonated δ\_obs)] where δ\_deprotonated and δ\_protonated are the chemical shifts of the fully deprotonated and protonated forms, respectively. The pKa is the pH at which the inflection point of the sigmoid curve occurs.[11]

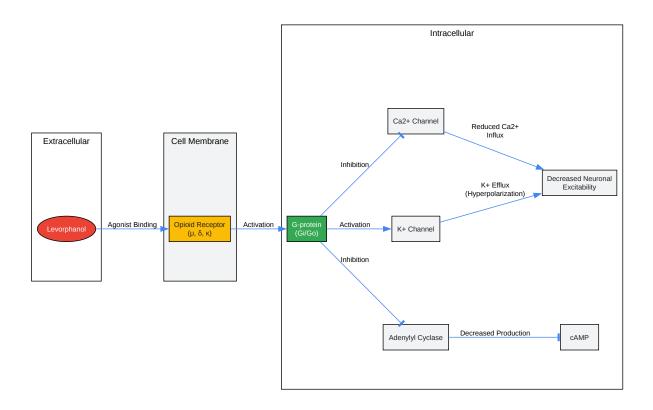
# **Mechanism of Action and Signaling Pathways**

Levorphanol's analgesic effect is mediated through its interaction with multiple receptor systems in the central nervous system. This multi-target engagement contributes to its broad efficacy, particularly in complex pain states.

## **Opioid Receptor Signaling**

Levorphanol is a potent agonist at mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) opioid receptors.[12] These are G-protein coupled receptors (GPCRs).





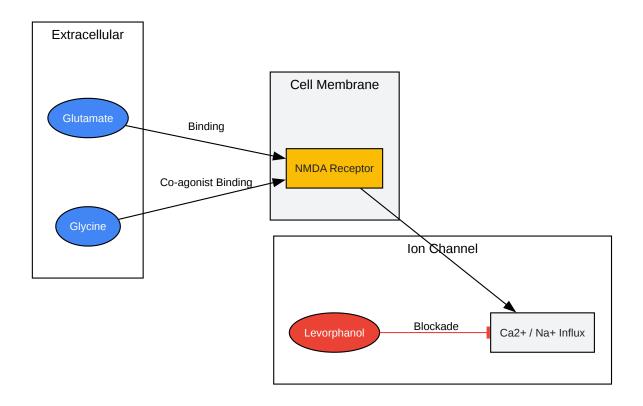
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Caption: Opioid receptor signaling pathway activated by levorphanol.

# **NMDA Receptor Antagonism**

Levorphanol also functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[13][14] This action is thought to contribute to its effectiveness in neuropathic pain and in reducing opioid tolerance.





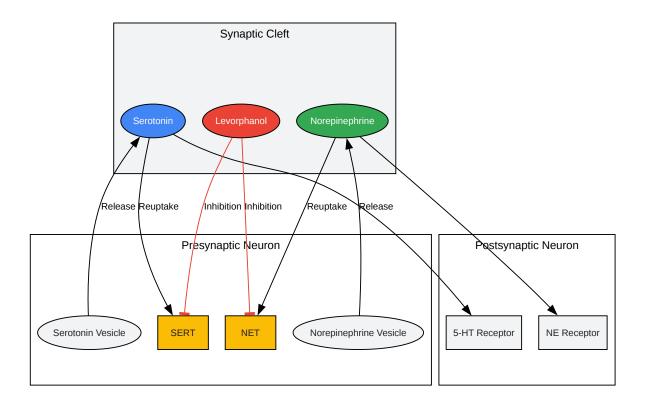
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Caption: Levorphanol's antagonistic action at the NMDA receptor ion channel.

# Serotonin and Norepinephrine Reuptake Inhibition

Levorphanol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors.[15][16][17] This mechanism is similar to that of SNRI antidepressants and likely contributes to its analgesic effects, particularly in chronic pain conditions.





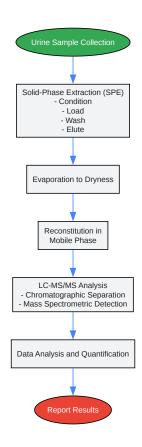
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Caption: Inhibition of serotonin and norepinephrine reuptake by levorphanol.

# Experimental Workflow: Analysis of Levorphanol in Urine by LC-MS/MS

The quantitative analysis of levorphanol and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies and clinical monitoring. A typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.[18][19]





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Caption: Workflow for the analysis of levorphanol in urine using LC-MS/MS.

### Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies related to **levorphanol tartrate**. The multifaceted nature of its pharmacological action, involving opioid, NMDA, and monoamine reuptake systems, underscores its unique position within the class of opioid analgesics. The provided experimental protocols and workflows offer a practical foundation for researchers in their investigation and development of this and similar compounds. A thorough understanding of these fundamental characteristics is paramount for the advancement of pain management therapies and the development of novel analgesics with improved efficacy and safety profiles.



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